
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane is a chemical compound with the molecular formula C4H3Cl2F3 This compound belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds It is a cyclobutane derivative, meaning it contains a four-membered carbon ring structure
Métodos De Preparación
The synthesis of 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine atoms. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of products with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of products with lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the carbon ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved in its action may include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-difluoroethylene: A compound with a similar structure but different reactivity and applications.
1,2-Dichloro-1,2-difluoroethane: Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
90029-45-1 |
|---|---|
Fórmula molecular |
C5H3Cl2F3 |
Peso molecular |
190.98 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane |
InChI |
InChI=1S/C5H3Cl2F3/c6-4(7)1-3(2-8)5(4,9)10/h2H,1H2 |
Clave InChI |
MXKAURBRJDXPNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CF)C(C1(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


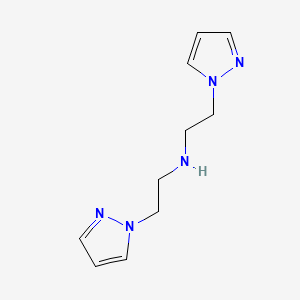
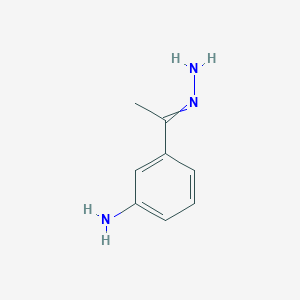
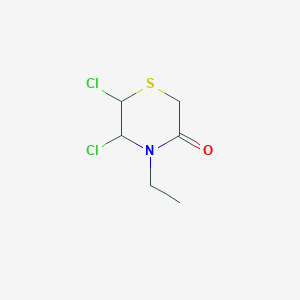

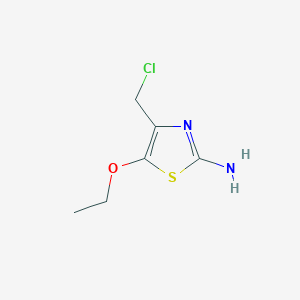
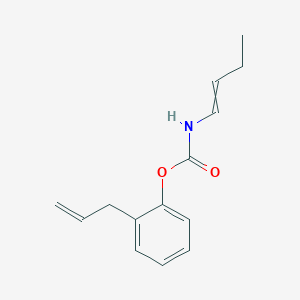

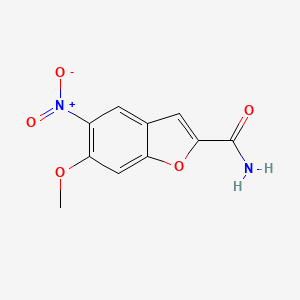



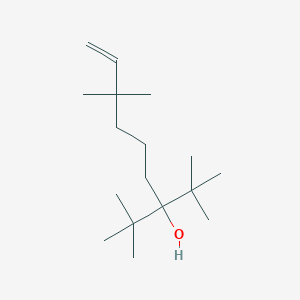
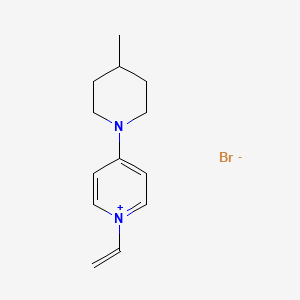
![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
